molecular formula C6H5FO2S B573216 4-Fluoro-5-methylthiophene-2-carboxylic acid CAS No. 187962-21-6

4-Fluoro-5-methylthiophene-2-carboxylic acid

Cat. No.: B573216
CAS No.: 187962-21-6
M. Wt: 160.162
InChI Key: IGAXBCXNNOXUTL-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5FO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a fluorine atom and a methyl group on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 4-Fluoro-5-methylthiophene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Fluoro-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in the study of molecular pathways and the development of targeted therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methylthiophene-2-carboxylic acid is unique due to the presence of both the fluorine and methyl groups on the thiophene ring. This combination of substituents can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAXBCXNNOXUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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